molecular formula C17H13ClF3N3O B2593640 2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N-methyl-N-phenylacetamide CAS No. 2085690-56-6

2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N-methyl-N-phenylacetamide

Cat. No. B2593640
CAS RN: 2085690-56-6
M. Wt: 367.76
InChI Key: AQOQBOMTJGOJFN-UHFFFAOYSA-N
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Description

The compound “2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N-methyl-N-phenylacetamide” is a complex organic molecule that contains several functional groups. It has a pyrrolopyridine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyridine ring . This core is substituted with a trifluoromethyl group and a chloro group at the 3rd and 5th positions, respectively . The nitrogen atom in the pyrrole ring is connected to an acetamide group, which in turn is substituted with a methyl group and a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolopyridine core, the trifluoromethyl group, the chloro group, and the acetamide group. The trifluoromethyl group is a strong electron-withdrawing group, which would likely affect the electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The trifluoromethyl group is known for its high reactivity . The presence of the acetamide group could also make the compound susceptible to hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability .

Scientific Research Applications

Synthesis and Reactivity

  • Triazolo[1,5-c]pyrimidines as Potential Antiasthma Agents : Medwid et al. (1990) explored the synthesis of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, demonstrating their activity as mediator release inhibitors, which could hint at methods for developing respiratory disease treatments. The synthetic pathway involves the reaction of arylamidines with specific esters and cyclization to produce the final compounds (Medwid et al., 1990).
  • Fluorinated Derivatives of Sigma-1 Receptor Modulators : Kuznecovs et al. (2020) discussed the ozonation and catalytic hydrogenation of specific pyrrolidin-2-ones to synthesize fluorinated structural derivatives, potentially relevant for developing central nervous system drugs (Kuznecovs et al., 2020).

Potential Applications in Drug Discovery

  • Thrombin Inhibitors : Lee et al. (2007) developed 2-(2-Chloro-6-fluorophenyl)acetamides as potent thrombin inhibitors, highlighting the role of specific substitutions in enhancing potency, which can be crucial in anticoagulant drug development (Lee et al., 2007).
  • Influenza Neuraminidase Inhibitors : Wang et al. (2001) synthesized potent inhibitors of influenza neuraminidase, utilizing pyrrolidine cores. This research underscores the importance of structural design in developing antiviral drugs (Wang et al., 2001).

Chemical Synthesis and Modification Techniques

  • Nickel-Catalyzed Formal Aminocarbonylation : Wang et al. (2020) presented a method for synthesizing α-substituted phenylacetamide, showing a versatile approach to creating complex molecules, which could be applied in various pharmaceutical syntheses (Wang et al., 2020).
  • Synthesis of Pyrrolidine Analogues : Czollner et al. (1990) developed pyrrolidine derivatives as potential sialidase inhibitors, indicating the methodology for creating analogs that could serve as therapeutic agents (Czollner et al., 1990).

Future Directions

The future research directions for this compound could include exploring its potential applications in various fields, such as medicinal chemistry, agrochemical research, and materials science .

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyrrolo[2,3-b]pyridin-1-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N3O/c1-23(12-5-3-2-4-6-12)15(25)10-24-9-14(18)13-7-11(17(19,20)21)8-22-16(13)24/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOQBOMTJGOJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C=C(C3=C2N=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N-methyl-N-phenylacetamide

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